molecular formula C16H13NO2 B494257 2-(4-Methoxyphenyl)-4-quinolinol CAS No. 3813-92-1

2-(4-Methoxyphenyl)-4-quinolinol

Cat. No.: B494257
CAS No.: 3813-92-1
M. Wt: 251.28g/mol
InChI Key: YKUDSEKRLNZNTN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-quinolinol is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-(4-Methoxyphenyl)-4-quinolinol is its potential as an anticancer agent. Research indicates that this compound exhibits promising anticancer activity, particularly against pancreatic cancer. In vitro studies have demonstrated that it can significantly inhibit the proliferation of cancer cells and induce apoptosis. For instance, a study highlighted its ability to enhance the activity of SIRT6, a protein associated with tumor suppression, thereby improving pathological changes related to cancer progression .

Case Study: Anticancer Mechanism

  • Study Focus : Investigating the mechanism of action of this compound in pancreatic cancer.
  • Findings : The compound showed selective inhibition of cancer cell migration and proliferation. It was observed to modulate key signaling pathways involved in cell survival and apoptosis .
  • Experimental Approach : Western blot analysis and tumor volume assessments were utilized to evaluate the in vivo efficacy of the compound .

Reversal of Multidrug Resistance (MDR)

Another critical application is in overcoming multidrug resistance (MDR) in cancer therapy. The compound has been identified as a small molecule that can reverse MDR in various cancer cell lines, enhancing the effectiveness of conventional chemotherapy agents. This is particularly relevant in treating cancers that have developed resistance to standard treatments .

Case Study: MDR Reversal

  • Study Focus : Evaluating the structure-activity relationship of this compound derivatives for reversing MDR.
  • Findings : The synthesized derivatives demonstrated varying degrees of effectiveness in reversing MDR, suggesting potential for developing new therapeutic strategies against resistant cancers .

Antimicrobial Properties

Emerging research has also pointed to the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Study: Antimicrobial Activity

  • Study Focus : Testing the antimicrobial efficacy of this compound against clinical isolates.
  • Findings : The compound showed inhibitory effects on bacterial growth, indicating potential utility as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors through multicomponent reactions. Efficient synthetic routes have been developed to produce this compound with high yields and purity.

  • Further exploration into its mechanism of action against various cancers.
  • Development of novel derivatives with improved pharmacological profiles.
  • Clinical trials to assess safety and efficacy in humans.

Properties

CAS No.

3813-92-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-10H,1H3,(H,17,18)

InChI Key

YKUDSEKRLNZNTN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.